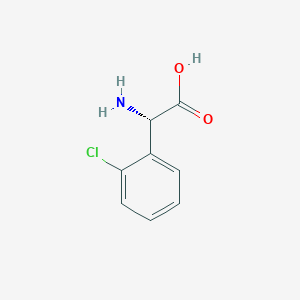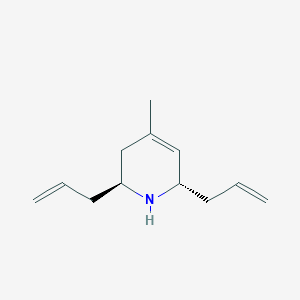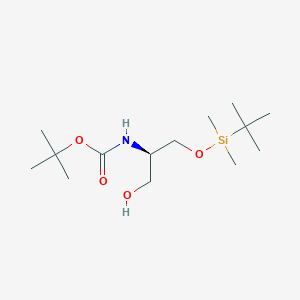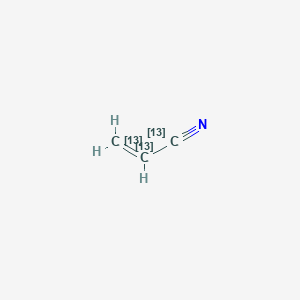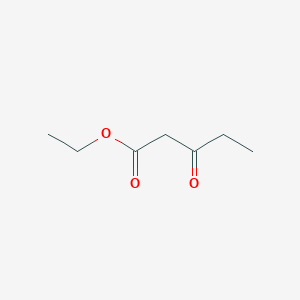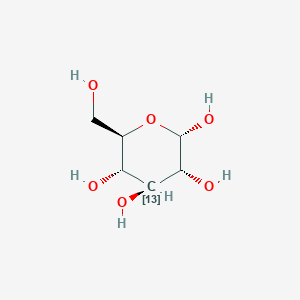
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Overview
Description
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as D-ribose, is a naturally occurring sugar molecule that plays an essential role in the metabolism of living organisms. It is a pentose sugar, meaning it has five carbon atoms, and is a key component of nucleotides, the building blocks of DNA and RNA. D-ribose is also involved in the synthesis of ATP, the primary energy source for cells. Due to its unique properties, D-ribose has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields.
Mechanism of Action
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol works by increasing the production of ATP in cells. ATP is the primary energy source for cells, and increased ATP production can lead to improved energy production and reduced fatigue. (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol also plays a role in the synthesis of nucleotides, the building blocks of DNA and RNA, and is involved in the regulation of various metabolic pathways in cells.
Biochemical and Physiological Effects:
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has numerous biochemical and physiological effects on the body. It is involved in the synthesis of nucleotides, the building blocks of DNA and RNA, and is essential for the production of ATP, the primary energy source for cells. (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol also plays a role in the regulation of various metabolic pathways in cells, including the pentose phosphate pathway and the glycolytic pathway.
Advantages and Limitations for Lab Experiments
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has several advantages for use in lab experiments. It is a naturally occurring molecule that is readily available and easy to synthesize. (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is also relatively stable and can be stored for long periods without degradation. However, (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol does have some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Future Directions
There are several future directions for research on (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol. One area of interest is in the field of sports medicine, where researchers are investigating the potential of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol to improve exercise performance and reduce muscle fatigue. Other areas of interest include the potential of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol to improve heart function and reduce the risk of heart disease, as well as its potential as a therapeutic agent for various metabolic disorders. Further research is needed to fully understand the potential of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol and to develop new applications for this important molecule.
Scientific Research Applications
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the most promising areas of research is in the field of sports medicine, where (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is believed to improve exercise performance and reduce muscle fatigue. Studies have shown that (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol supplementation can increase ATP levels in muscle cells, leading to improved energy production and reduced fatigue.
Another area of research is in the field of cardiovascular health, where (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has been shown to improve heart function and reduce the risk of heart disease. Studies have shown that (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol supplementation can improve blood flow, reduce inflammation, and improve heart function in patients with heart disease.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KTESCNBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-3 13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





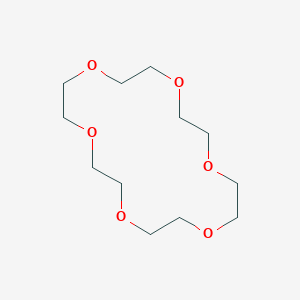
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
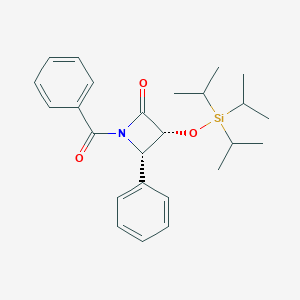
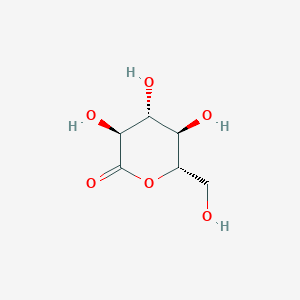
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
